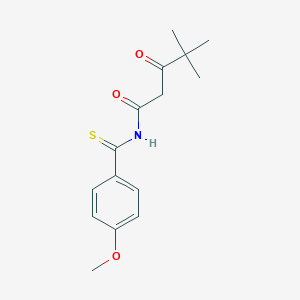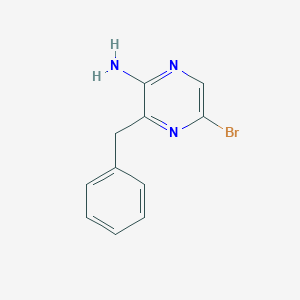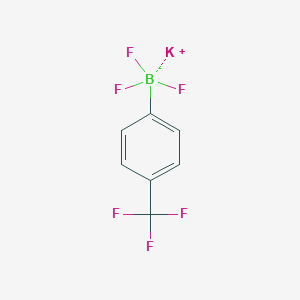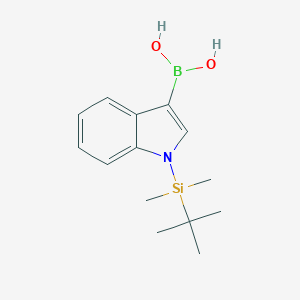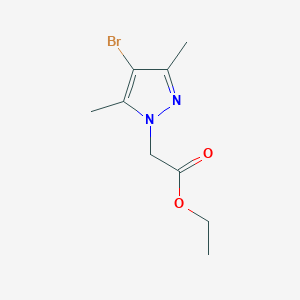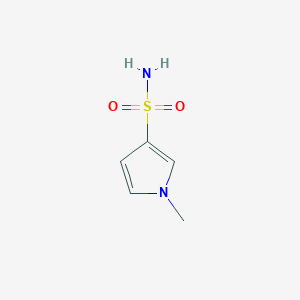![molecular formula C8H7NO2S B060917 [5-(2-チエニル)-3-イソキサゾリル]メタノール CAS No. 194491-44-6](/img/structure/B60917.png)
[5-(2-チエニル)-3-イソキサゾリル]メタノール
説明
[5-(2-thienyl)-3-isoxazolyl]methanol is a member of isoxazoles.
科学的研究の応用
化学研究
“[5-(2-チエニル)-3-イソキサゾリル]メタノール”は、化学式C8H7NO2Sの化学化合物です . 特に他の複雑な化合物の合成において化学研究で使用されています。 そのユニークな構造により、研究者は新しい化学反応と経路を探求するための貴重なリソースとなっています .
生物学的調査
この化合物はAgrA-DNA結合阻害剤として特定されています . AgrAは、黄色ブドウ球菌などの特定の細菌の毒性において重要な役割を果たす応答調節因子です . AgrAのDNAへの結合を阻害することで、“[5-(2-チエニル)-3-イソキサゾリル]メタノール”は、これらの細菌の毒性メカニズムを潜在的に阻害し、生物学的調査における貴重なツールとなる可能性があります .
抗菌アプリケーション
AgrA-DNA結合阻害剤としての役割を考えると、“[5-(2-チエニル)-3-イソキサゾリル]メタノール”は、新しい抗菌治療の開発における潜在的な用途を持っています . 有害な細菌の毒性メカニズムを阻害することで、この化合物は細菌感染症の治療に使用される可能性があります .
創薬
“[5-(2-チエニル)-3-イソキサゾリル]メタノール”は、創薬にも役割を果たす可能性があります。 そのユニークな特性と潜在的な生物活性は、新しい治療薬の探索においてさらに調査される候補となっています .
分子生物学
分子生物学において、“[5-(2-チエニル)-3-イソキサゾリル]メタノール”は、AgrAおよび関連するタンパク質の機能を研究するために使用できます。 AgrA-DNA結合を阻害することで、研究者はこのタンパク質が細菌の毒性における役割を理解することができます
作用機序
Target of Action
The primary target of [5-(2-Thienyl)-3-isoxazolyl]methanol, also known as Compound D, is AgrA-DNA . AgrA is a response regulator that plays a crucial role in the quorum sensing system of Staphylococcus aureus .
Mode of Action
Compound D acts as an inhibitor of AgrA-DNA binding . By binding to AgrA, it prevents the interaction between AgrA and DNA, thereby disrupting the quorum sensing system of S. aureus .
Pharmacokinetics
Its solubility in dmso is known to be 100 mg/ml , which suggests that it may have good bioavailability when administered in a suitable formulation.
Result of Action
By inhibiting the AgrA-DNA binding, Compound D disrupts the quorum sensing system of S. aureus, potentially leading to a decrease in virulence and biofilm formation . This could make S. aureus more susceptible to the immune system and antibiotics.
生化学分析
Biochemical Properties
[5-(2-Thienyl)-3-isoxazolyl]methanol plays a significant role in biochemical reactions, particularly in the context of bacterial infections. It interacts with AgrA, a response regulator in the accessory gene regulator (agr) system of Staphylococcus aureus . The nature of this interaction is inhibitory, preventing AgrA from binding to DNA and thus disrupting the agr system .
Cellular Effects
The effects of [5-(2-Thienyl)-3-isoxazolyl]methanol on cells are primarily related to its impact on the agr system of S. aureus . By inhibiting AgrA-DNA binding, it disrupts quorum sensing, a process that bacteria use to regulate gene expression in response to changes in cell-population density . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of [5-(2-Thienyl)-3-isoxazolyl]methanol involves the inhibition of AgrA-DNA binding . AgrA is a response regulator that, when activated, binds to DNA to regulate the transcription of target genes . By inhibiting this binding, [5-(2-Thienyl)-3-isoxazolyl]methanol prevents AgrA from exerting its regulatory effects, thereby disrupting the agr system .
特性
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGDHXVPCSWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380175 | |
| Record name | [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194491-44-6 | |
| Record name | [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying [5-(2-Thienyl)-3-isoxazolyl]methanol in the context of Pseudomonas aeruginosa?
A: Pseudomonas aeruginosa is a gram-negative bacterium known for its resilience and ability to cause various infections, especially in individuals with compromised immune systems. FabA is an enzyme crucial for P. aeruginosa's fatty acid biosynthesis pathway, which is essential for bacterial survival and proliferation. The study investigates [5-(2-Thienyl)-3-isoxazolyl]methanol as a potential inhibitor of P. aeruginosa FabA []. By understanding how this compound interacts with FabA, researchers aim to develop novel antibacterial agents targeting this pathway, potentially leading to new treatments for P. aeruginosa infections.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


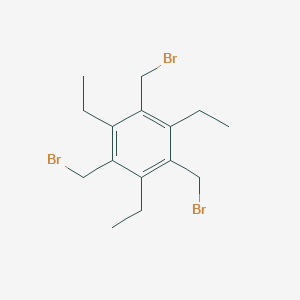
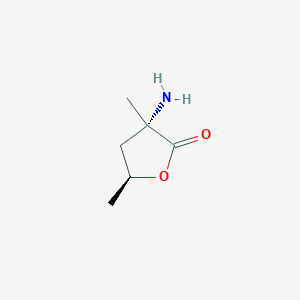

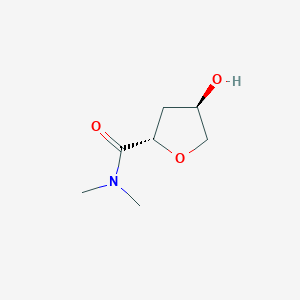
![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)
